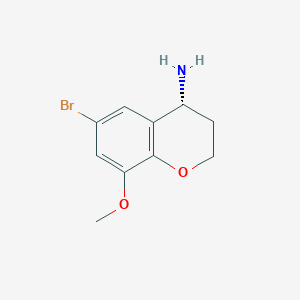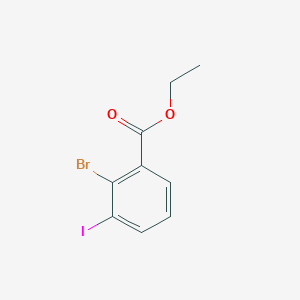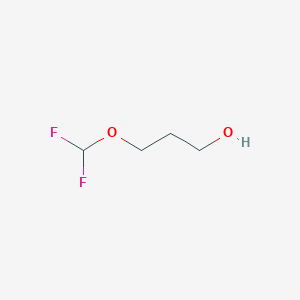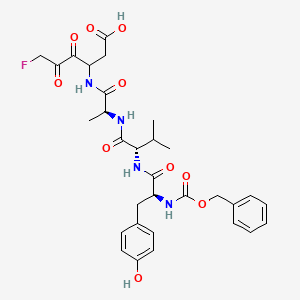
6-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid is a derivative of pyridine with a carboxylic acid group at the 2-position and an amino-hydroxyethyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid typically involves the functionalization of pyridine-2-carboxylic acid. One common method is the enzymatic oxidation of 3-hydroxyanthranilic acid by 3-hydroxyanthranilic acid oxygenase . Another approach involves the use of squaric acid as a coformer in the cocrystallization process .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of green and efficient catalysts, such as pyridine-2-carboxylic acid, to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 6-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles . The reactions typically proceed under mild conditions, with the use of catalysts such as ionic liquids and nickel nanoparticles .
Major Products Formed: The major products formed from these reactions include pyrazolo[3,4-b]quinolinones, which exhibit important biological properties such as GSK3 inhibition, tubulin inhibition, and antimicrobial activity .
Wissenschaftliche Forschungsanwendungen
6-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a catalyst for multi-component synthesis reactions . In biology and medicine, it has been studied for its neuroprotective, immunological, and anti-proliferative effects . Additionally, it is used in the development of fluorescent probes for monitoring pH changes in biological systems .
Wirkmechanismus
The mechanism of action of 6-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound disrupts zinc binding and inhibits their function . This mechanism is crucial for its anti-viral and immunomodulatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 6-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid include picolinic acid, nicotinic acid, and isonicotinic acid . These compounds share a pyridine ring with a carboxylic acid group but differ in the position of the carboxyl side chain.
Uniqueness: What sets this compound apart is the presence of the amino-hydroxyethyl group at the 6-position. This unique structural feature contributes to its distinct chemical properties and biological activities, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H10N2O3 |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
6-[(1S)-1-amino-2-hydroxyethyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c9-5(4-11)6-2-1-3-7(10-6)8(12)13/h1-3,5,11H,4,9H2,(H,12,13)/t5-/m1/s1 |
InChI-Schlüssel |
OKXGYBGLJBCOIL-RXMQYKEDSA-N |
Isomerische SMILES |
C1=CC(=NC(=C1)C(=O)O)[C@@H](CO)N |
Kanonische SMILES |
C1=CC(=NC(=C1)C(=O)O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(3,6-Dichloropyridazin-4-yl)amino]-3,3-dimethylbutan-1-ol](/img/structure/B13028163.png)



![(3R)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13028182.png)


